

Spectroscopic data for 7-Methoxybenzofuran (¹H NMR, ¹³C NMR, MS, IR)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-Methoxybenzofuran

Cat. No.: B1297906

[Get Quote](#)

Spectroscopic Analysis of 7-Methoxybenzofuran: A Comparative Guide

Introduction: **7-Methoxybenzofuran** is an aromatic organic compound with applications in medicinal chemistry and materials science. Accurate structural elucidation and characterization are critical for its use in research and development. This guide provides a comparative overview of the key spectroscopic data used to identify and characterize **7-Methoxybenzofuran**, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

While experimental Mass Spectrometry data is readily available, experimental ¹H NMR, ¹³C NMR, and IR data are not consistently found in publicly accessible databases. Therefore, this guide presents the available experimental MS data alongside expected values for NMR and IR spectroscopy based on the known chemical structure and established spectroscopic principles.

Quantitative Spectroscopic Data

The following tables summarize the key spectroscopic data for **7-Methoxybenzofuran**.

Table 1: Mass Spectrometry (MS) Data

Mass spectrometry of **7-Methoxybenzofuran** provides critical information regarding its molecular weight and fragmentation pattern. The molecular ion peak confirms the compound's

mass, and the fragment ions offer insights into its structural components.

Property	Value
Molecular Formula	C ₉ H ₈ O ₂
Molecular Weight	148.16 g/mol
Monoisotopic Mass	148.052429494 Da [1]
Major Fragments (m/z)	148 (M+), 133, 105, 77

Data sourced from the NIST Mass Spectrometry Data Center.[\[2\]](#)

Table 2: Expected ¹H NMR Spectroscopic Data

¹H NMR spectroscopy identifies the chemical environment of protons within the molecule. The following are predicted chemical shifts (δ), multiplicities, and integrations for the protons of **7-Methoxybenzofuran**, typically recorded in a solvent like CDCl₃.

Proton Assignment	Expected Chemical Shift (δ , ppm)	Multiplicity	Integration
H-2	7.5 - 7.7	Doublet (d)	1H
H-3	6.7 - 6.9	Doublet (d)	1H
H-4	7.1 - 7.3	Doublet (d)	1H
H-5	6.9 - 7.1	Triplet (t)	1H
H-6	6.8 - 7.0	Doublet (d)	1H
-OCH ₃	3.9 - 4.1	Singlet (s)	3H

Table 3: Expected ¹³C NMR Spectroscopic Data

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The expected chemical shifts for **7-Methoxybenzofuran** are listed below.

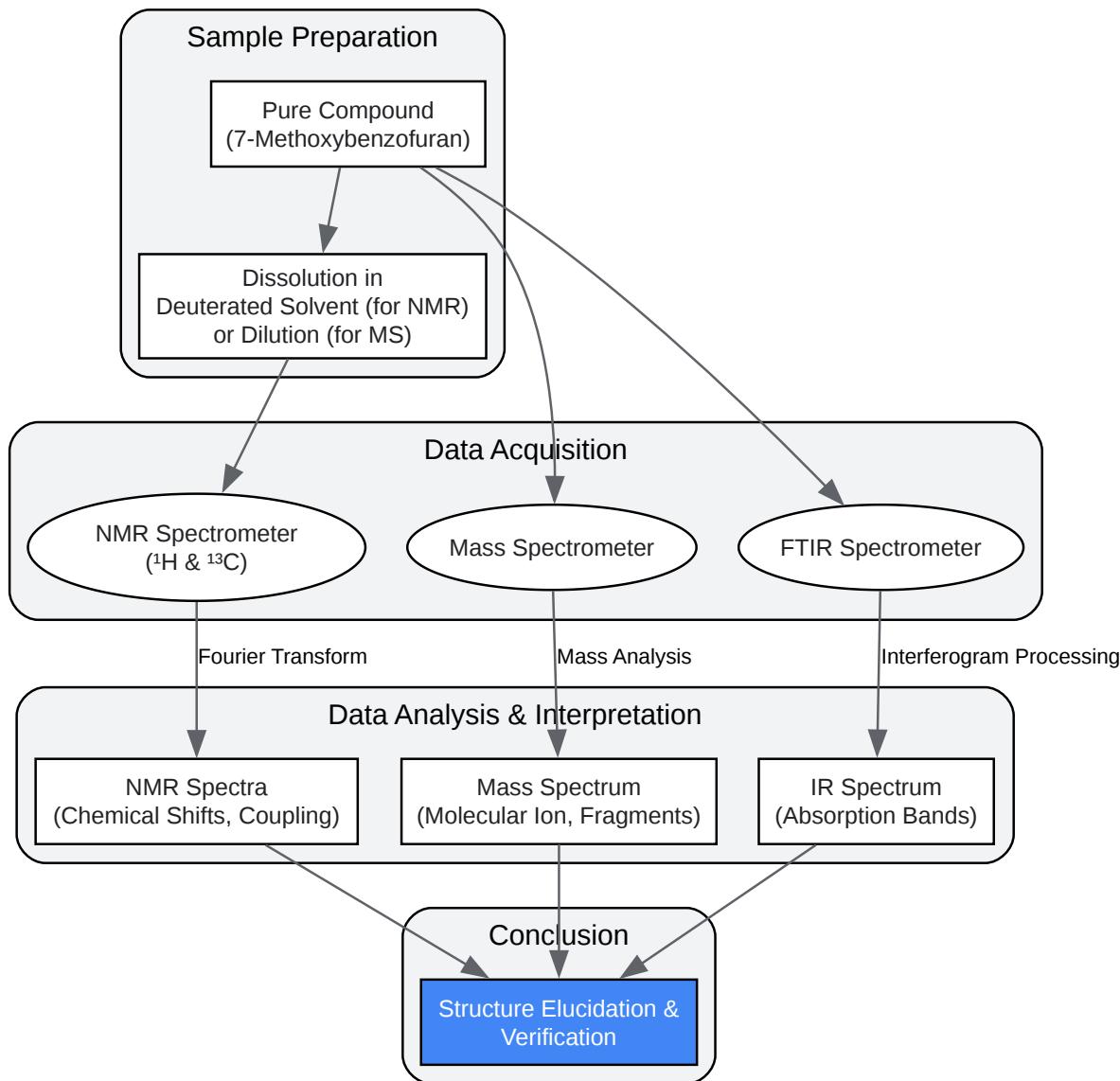
Carbon Assignment	Expected Chemical Shift (δ , ppm)
C-2	145 - 147
C-3	105 - 107
C-3a	128 - 130
C-4	112 - 114
C-5	122 - 124
C-6	110 - 112
C-7	148 - 150
C-7a	144 - 146
-OCH ₃	55 - 57

Table 4: Expected Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The table below outlines the expected characteristic absorption bands for **7-Methoxybenzofuran**.

Functional Group	Expected Wavenumber (cm ⁻¹)	Bond Vibration
Aromatic C-H	3100 - 3000	Stretch
Furan C-H	~3150	Stretch
Methyl C-H	2950 - 2850	Stretch
Aromatic C=C	1600 - 1475	Stretch
C-O-C (Aromatic Ether)	1275 - 1200 (asymmetric)	Stretch
C-O-C (Aromatic Ether)	1075 - 1020 (symmetric)	Stretch
C-O (Furan)	1100 - 1000	Stretch
Aromatic C-H Bending	900 - 690	Out-of-plane Bending

Experimental Protocols


The following are generalized protocols for the acquisition of the spectroscopic data presented above.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C) A sample of **7-Methoxybenzofuran** (typically 5-10 mg for ^1H , 20-50 mg for ^{13}C) is dissolved in approximately 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) within a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard ($\delta = 0.00$ ppm). The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 or 600 MHz). For ^{13}C NMR, broadband proton decoupling is typically used to simplify the spectrum to single lines for each carbon environment.
2. Mass Spectrometry (MS) A dilute solution of the sample is introduced into the mass spectrometer. For electron ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting positively charged ions are accelerated and separated by a mass analyzer based on their mass-to-charge (m/z) ratio, and then detected.
3. Infrared (IR) Spectroscopy The IR spectrum is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid or liquid sample is placed on an Attenuated Total Reflectance (ATR) crystal, and pressure is applied to ensure good contact. An infrared beam is passed through the crystal, and the sample absorbs radiation at frequencies corresponding to the vibrational modes of its functional groups. The resulting spectrum is a plot of transmittance or absorbance versus wavenumber.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and characterization of a chemical compound like **7-Methoxybenzofuran**.

General Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: Logical workflow for the spectroscopic identification of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]
- To cite this document: BenchChem. [Spectroscopic data for 7-Methoxybenzofuran (1H NMR, 13C NMR, MS, IR)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1297906#spectroscopic-data-for-7-methoxybenzofuran-1h-nmr-13c-nmr-ms-ir>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com